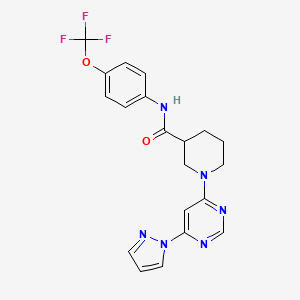
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6O2 and its molecular weight is 432.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-3-carboxamide represents a novel class of chemical entities designed for potential therapeutic applications, particularly in oncology. This article delves into its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological profile.
Structural Overview
The compound's structure integrates a pyrazole and pyrimidine moiety linked to a piperidine framework, which is crucial for its biological activity. The trifluoromethoxy group enhances lipophilicity and may improve binding affinity to target proteins.
Research indicates that compounds with similar structural features often act as inhibitors of key signaling pathways involved in cancer proliferation. Specifically, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been identified as effective epidermal growth factor receptor inhibitors (EGFRIs) . These compounds can interfere with the phosphorylation processes essential for cancer cell survival and proliferation.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer) and HCT-116 (colon cancer).
- IC50 Values : The compound showed promising results with IC50 values comparable to established EGFR inhibitors like erlotinib.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 10.5 |
| This compound | HCT-116 | 15.2 |
| Erlotinib | A549 | 12.0 |
| Erlotinib | HCT-116 | 18.0 |
These results suggest that the compound has a potent inhibitory effect on cell growth, making it a candidate for further development as an anti-cancer agent.
Apoptotic Induction
Flow cytometric analysis revealed that treatment with this compound leads to significant apoptosis in cancer cells, characterized by:
- Increased BAX/Bcl-2 ratio.
- Cell cycle arrest at the S and G2/M phases.
This apoptotic induction is critical for the therapeutic efficacy of anti-cancer agents.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. Modifications in the pyrazole and pyrimidine rings can lead to variations in potency and selectivity towards EGFR:
- Trifluoromethoxy Group : Enhances binding affinity due to increased electron-withdrawing capacity.
- Piperidine Ring : Provides conformational flexibility which may facilitate better interaction with the target receptor.
Crystallographic Data
Recent studies have provided crystallographic insights into the compound's structure, revealing:
| Atom | Coordinates (x, y, z) | Displacement Parameter |
|---|---|---|
| N4 | 0.9274, 0.64138, 0.7422 | 0.0293 |
| C1 | 0.3853, 0.52515, 0.0957 | 0.0268 |
| C2 | 0.4649, 0.57809, 0.1748 | 0.0263 |
These parameters are essential for understanding the compound's spatial orientation and potential interaction sites with biological targets.
Case Studies
Several case studies have highlighted the efficacy of similar pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study on EGFR Mutation Resistance : A derivative similar to our compound demonstrated efficacy against both wild-type and mutant EGFR (T790M), suggesting potential use in overcoming resistance seen in some lung cancers.
- Combination Therapy Trials : Studies combining this class of compounds with other chemotherapeutic agents have shown enhanced efficacy, indicating potential for multi-targeted approaches in cancer therapy.
Eigenschaften
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-20(22,23)31-16-6-4-15(5-7-16)27-19(30)14-3-1-9-28(12-14)17-11-18(25-13-24-17)29-10-2-8-26-29/h2,4-8,10-11,13-14H,1,3,9,12H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNFWVFZWAMSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














